4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone
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Overview
Description
4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone is an organic compound with the molecular formula C11H10F6O3 It is characterized by the presence of two trifluoroacetyl groups attached to a cyclohexanone ring, along with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride can be used to facilitate the reaction.
Solvent: Common solvents include dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone involves its interaction with various molecular targets. The trifluoroacetyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclohexanone ring provides structural stability and can undergo various transformations, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoroacetyl)cyclohexane-1,4-dione
- 4-Methyl-2,6-diacetylcyclohexanone
Uniqueness
4-Methyl-2,6-bis(trifluoroacetyl)cyclohexanone is unique due to the presence of trifluoroacetyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C11H10F6O3 |
---|---|
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-methyl-2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C11H10F6O3/c1-4-2-5(8(19)10(12,13)14)7(18)6(3-4)9(20)11(15,16)17/h4-6H,2-3H2,1H3 |
InChI Key |
KDJFMBPYFIEHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
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